1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyloxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyloxypropyl Intermediate: The initial step involves the preparation of the benzyloxypropyl intermediate. This can be achieved by reacting benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Cyclopropanation: The benzyloxypropyl intermediate is then subjected to cyclopropanation. This can be done using a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved by treating the cyclopropane intermediate with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxypropyl derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Methoxy)propyl]cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
1-[3-(Ethoxy)propyl]cyclopropane-1-carboxylic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid is unique due to the presence of the benzyloxy group, which imparts distinct hydrophobic and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and biological studies.
Properties
IUPAC Name |
1-(3-phenylmethoxypropyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(16)14(8-9-14)7-4-10-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVUCFHKCYXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCOCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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